molecular formula C14H22O2S B1596153 4-((2-Methyl-3-furyl)thio)-5-nonanone CAS No. 61295-50-9

4-((2-Methyl-3-furyl)thio)-5-nonanone

Cat. No. B1596153
CAS RN: 61295-50-9
M. Wt: 254.39 g/mol
InChI Key: PEYZZTQOVLTVHN-UHFFFAOYSA-N
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Description

The compound “4-((2-Methyl-3-furyl)thio)-5-nonanone” is a flavouring agent . It is a clear colourless to pale yellow liquid with a roast, meaty odour . It belongs to the class of organic compounds known as aryl thioethers, which are organosulfur compounds containing a thioether group that is substituted by an aryl group .


Synthesis Analysis

The synthesis of 2-methyl-3-furyl sulfide flavor derivatives, which includes “4-((2-Methyl-3-furyl)thio)-5-nonanone”, involves reactions of 2-methyl-3-furyl disulfide with cyclic ethers, amides, ketones, and epoxides . These compounds have special aroma characteristics and low aroma thresholds .


Molecular Structure Analysis

The molecular formula of “4-((2-Methyl-3-furyl)thio)-5-nonanone” is C12H18O2S . The molecular weight is 226.33 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “4-((2-Methyl-3-furyl)thio)-5-nonanone” include reactions of 2-methyl-3-furyl disulfide with cyclic ethers, amides, ketones, and epoxides .


Physical And Chemical Properties Analysis

“4-((2-Methyl-3-furyl)thio)-5-nonanone” is insoluble in water but soluble in fat . It is miscible in ethanol at room temperature . The boiling point is 85-86°C (0.3 mm Hg) . The refractive index is between 1.496-1.502 and the specific gravity is between 1.041-1.045 .

Scientific Research Applications

Synthesis of Flavors

A study by Yu Jie-fei (2010) explored the synthesis of 4-((2-Methyl-3-furyl)thio)-5-nonanone, among other similar compounds, as potential flavoring agents. The research focused on synthesizing these compounds using methods like enolization, oxidation, and nucleophilic substitution, starting from various ketones. This compound was synthesized with a high yield and characterized using NMR and MS techniques, indicating its potential use in the flavor industry (Yu Jie-fei, 2010).

Organic Chemistry and Catalysis

In organic chemistry and catalysis, compounds related to 4-((2-Methyl-3-furyl)thio)-5-nonanone have been explored for various applications. For instance, Burgaz et al. (2007) studied the oxidative cyclization of certain compounds, which involved structures related to the compound , for the synthesis of dihydrofuran derivatives. This type of research provides insights into the versatility of these compounds in organic synthesis and catalysis (Burgaz, Yılmaz, Pekel, & Öktemer, 2007).

Organometallic Chemistry

In the field of organometallic chemistry, compounds like 4-((2-Methyl-3-furyl)thio)-5-nonanone are studied for their potential as catalyst precursors or in the formation of complex organometallic structures. Dreier et al. (2000) explored 2-Hetaryl-Substituted Bis(indenyl)zirconium Complexes, demonstrating the role of similar furyl-substituted compounds in organometallic synthesis. Such research expands our understanding of these compounds in advanced chemical synthesis and potential industrial applications (Dreier, Erker, Fröhlich, & Wibbeling, 2000).

properties

IUPAC Name

4-(2-methylfuran-3-yl)sulfanylnonan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O2S/c1-4-6-8-12(15)14(7-5-2)17-13-9-10-16-11(13)3/h9-10,14H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEYZZTQOVLTVHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)C(CCC)SC1=C(OC=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60866846
Record name 4-[(2-Methylfuran-3-yl)sulfanyl]nonan-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60866846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; meat-like odour
Record name 4-[(2-Methyl-3-furyl)thio]-5-nonanone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1019/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

102.00 to 103.00 °C. @ 0.25 mm Hg
Record name 4-[(2-Methyl-3-furanyl)thio]-5-nonanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037141
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble in water; soluble in fat, Miscible at room temperature (in ethanol)
Record name 4-[(2-Methyl-3-furyl)thio]-5-nonanone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1019/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.000-1.012
Record name 4-[(2-Methyl-3-furyl)thio]-5-nonanone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1019/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

4-((2-Methyl-3-furyl)thio)-5-nonanone

CAS RN

61295-50-9
Record name 4-[(2-Methyl-3-furanyl)thio]-5-nonanone
Source CAS Common Chemistry
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Record name 4-((2-Methyl-3-furyl)thio)-5-nonanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061295509
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[(2-Methylfuran-3-yl)sulfanyl]nonan-5-one
Source EPA DSSTox
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Record name 4-[(2-methyl-3-furyl)thio]nonan-5-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.056.974
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Record name 4-((2-METHYL-3-FURYL)THIO)-5-NONANONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DQZ4Y02VLM
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 4-[(2-Methyl-3-furanyl)thio]-5-nonanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037141
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
EFSA Panel on Food Contact Materials, Enzymes … - EFSA …, 2015 - Wiley Online Library
The Panel on Food Contact Materials, Enzymes, Flavourings and Processing Aids of the European Food Safety Authority was requested to consider evaluations of flavouring …
Number of citations: 2 efsa.onlinelibrary.wiley.com
A Mattia, AG Renwick - inchem.org
The Committee evaluated a group of 33 flavouring agents that includes thiofuran and thiofurfuryl derivatives (see Table 1), using the Procedure for the Safety Evaluation of Flavouring …
Number of citations: 2 www.inchem.org
EFSA Panel on Food Contact Materials … - EFSA …, 2010 - Wiley Online Library
The Scientific Panel on Food Contact Materials, Enzymes, Flavourings and Processing Aids (the Panel) was asked to provide scientific advice to the Commission on the implications for …
Number of citations: 2 efsa.onlinelibrary.wiley.com
IC Munro, B Danielewska-Nikiel - Food and chemical toxicology, 2006 - Elsevier
This study was conducted to determine the margins of safety between no-observed-effect levels (NOELs) and estimates of daily intake for 809 flavouring substances evaluated by the …
Number of citations: 29 www.sciencedirect.com
C Chang, P Gupta - Biomacromolecules, 2023 - ACS Publications
Lignin is a potential renewable feedstock to produce value-added compounds, but the overwhelming bulk of it is either burned for energy or discarded as waste. This paper addressed …
Number of citations: 2 pubs.acs.org

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